Product packaging for PIGMENT ORANGE 36(Cat. No.:CAS No. 12236-62-3)

PIGMENT ORANGE 36

Cat. No.: B078092
CAS No.: 12236-62-3
M. Wt: 416.8 g/mol
InChI Key: DLQMNSDNQWLFSS-UHFFFAOYSA-N
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Description

Pigment Orange 36 (C.I. 11780) is a high-performance organic pigment belonging to the benzimidazolone class, renowned for its exceptional durability and vivid orange hue. Its primary research value lies in its excellent fastness properties, including outstanding lightfastness, weather resistance, and thermal stability, making it a critical subject of study for advanced industrial applications. Researchers utilize this compound to develop and enhance high-quality industrial coatings, automotive paints, plastics, and synthetic fibers, where long-term color retention under harsh environmental conditions is paramount. Its mechanism of action is based on its specific molecular structure, which incorporates hydrogen-bonding benzimidazolone groups that suppress solubility and migration within the substrate, thereby enhancing its permanence and resistance to solvents and blooming. This pigment offers a strong, opaque coloration, and its investigation is crucial for formulating products that require a compromise between brilliant color, processing stability, and superior weatherability, providing invaluable insights for material scientists and chemists in the coatings and polymer industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN6O5 B078092 PIGMENT ORANGE 36 CAS No. 12236-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
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InChI

InChI=1S/C17H13ClN6O5/c1-8(25)15(23-22-12-4-2-9(18)6-14(12)24(28)29)16(26)19-10-3-5-11-13(7-10)21-17(27)20-11/h2-7,15H,1H3,(H,19,26)(H2,20,21,27)
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InChI Key

DLQMNSDNQWLFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C17H13ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041732
Record name C.I. Pigment Orange 36
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Molecular Weight

416.8 g/mol
Source PubChem
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Physical Description

Dry Powder, Reddish-orange aqueous paste or powder; [MSDSonline]
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
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CAS No.

12236-62-3
Record name Pigment Orange 36
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
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Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
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Evolution of Organic Pigment Research: Contextualizing Pigment Orange 36

The field of organic pigments has evolved significantly from the initial synthesis of Mauveine by William Henry Perkin in 1856, which marked the birth of the synthetic dye industry. researchgate.net Early synthetic organic colorants often lacked the stability required for durable applications. handprint.com This led to research focused on developing more robust molecular structures. The 20th century saw a major advancement with the introduction of high-performance pigments, designed for demanding applications in automotive paints, plastics, and industrial coatings. atamanchemicals.comresearchgate.net

The development of pigment classes like the benzimidazolones in the mid-20th century was a critical milestone in this evolution. handprint.com These pigments were engineered to provide superior lightfastness, weather resistance, and thermal stability compared to earlier generations of organic pigments, such as the classical azo pigments. researchgate.netresearchgate.net Pigment Orange 36 emerged from this era of innovation, offering a combination of a bright, reddish-orange shade with the high-performance attributes characteristic of the benzimidazolone group. atamanchemicals.comiucr.org Its development represents the shift towards creating specialized organic pigments that can meet the stringent requirements of modern technology and serve as viable alternatives to pigments containing heavy metals. zeyachem.net

Significance of Benzimidazolone Pigments in Modern Material Science

Benzimidazolone pigments, including Pigment Orange 36, are of paramount importance in modern material science due to their exceptional durability and performance. handprint.com Their significance stems from a unique combination of properties conferred by their chemical structure. researchgate.net

Key characteristics that define their importance include:

Excellent Fastness Properties: They exhibit outstanding resistance to light and weathering, which is crucial for outdoor applications such as automotive coatings and architectural paints. zeyachem.netsypigment.com

High Thermal Stability: Benzimidazolone pigments can withstand high processing temperatures, making them suitable for coloring plastics like PVC and HDPE, where thermal degradation is a concern. atamanchemicals.comfinelandchem.com The thermal decomposition of this compound, for instance, begins at approximately 300°C. atamanchemicals.com

Chemical and Solvent Resistance: The molecular structure, featuring strong intermolecular hydrogen bonds, makes these pigments highly insoluble in common solvents and resistant to chemical attack. researchgate.netiucr.org This property ensures color stability and prevents pigment migration in plasticized materials. researchgate.netfinelandchem.com

Vibrant and Saturated Colors: This class of pigments offers a range of bright colors, from yellow and orange to red and brown, with high color strength. atamanchemicals.comresearchgate.net this compound is noted for its deep, reddish-orange hue. atamanchemicals.com

These properties make benzimidazolone pigments indispensable in high-end applications where longevity and color fidelity are critical. atamanchemicals.com Their robust nature allows for the creation of durable and aesthetically pleasing materials for the automotive, industrial, and packaging sectors. atamanchemicals.comzeyachem.net

Scope and Research Trajectory of Pigment Orange 36 Studies

Advanced Synthetic Routes for this compound

The industrial synthesis of this compound is primarily achieved through a conventional diazotization and azo coupling reaction sequence. researchgate.net The process commences with the diazotization of an aromatic amine, specifically 4-chloro-2-nitroaniline. atamanchemicals.com This is followed by the coupling of the resulting diazonium salt with a coupling agent, 3-methyl-1-phenyl-5-pyrazolone, to form the final pigment. qdhw.com

Optimization of Azo Coupling Reactions for this compound

The azo coupling reaction is a critical step that significantly influences the final properties of this compound. This electrophilic aromatic substitution reaction involves the aryldiazonium cation acting as the electrophile and the activated coupling agent serving as the nucleophile. wikipedia.org Optimization of this reaction is paramount for achieving high yields and the desired pigmentary characteristics.

Key parameters that are meticulously controlled during the azo coupling process include:

pH: The reaction is typically faster at a higher pH. wikipedia.org Precise pH control is crucial for directing the coupling to the desired position on the coupling agent and for preventing the formation of unwanted byproducts.

Temperature: The temperature of the reaction mixture is carefully regulated to ensure the stability of the diazonium salt and to control the reaction rate. atamanchemicals.com

Concentration of Reactants: The molar ratio of the diazonium salt to the coupling component is optimized to maximize the yield and purity of the pigment. ijirset.com

Research has focused on enhancing the efficiency of the coupling reaction. For instance, studies have explored the use of different bases and their impact on the reaction yield and color strength. ijirset.com The goal is to achieve complete utilization of the reactants to produce a high-quality pigment with consistent color properties. ijirset.com

Solvent Selection and Process Parameter Influence on this compound Morphology

The choice of solvent and the control of process parameters during synthesis and subsequent finishing steps have a profound impact on the morphology of this compound particles. The particle size, shape, and distribution are critical determinants of the pigment's optical and performance properties, such as opacity, tinting strength, and dispersibility. ulprospector.comcrownpigment.com

After the initial synthesis of the crude pigment, a "finishing" or "conditioning" step is often employed. atamanchemicals.comulprospector.com This can involve treating the pigment with surfactants and dispersants or subjecting it to specific solvent treatments to modify its surface characteristics and improve its dispersion in application media. atamanchemicals.com The primary objective of finishing is to establish the desired primary particle size of the pigment. ulprospector.com

The following table summarizes the influence of key process parameters on the morphology and properties of this compound:

Process ParameterInfluence on Morphology and Properties
Solvent System Affects crystal growth, particle size, and shape. The choice of solvent can influence the polymorphic form of the pigment, which in turn affects its color and fastness properties.
Temperature Higher temperatures can lead to larger particle sizes and can also affect the rate of crystal growth and aggregation. Optimal temperature control is necessary for achieving a narrow particle size distribution. ekb.eg
Stirring/Agitation Influences the mixing of reactants and the dispersion of pigment particles, affecting particle size and preventing agglomeration.
Finishing Treatment Chemical and mechanical processes used to adjust the primary particle size, leading to improved hiding power, tinting strength, and ease of dispersion. ulprospector.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for pigments. While specific green chemistry approaches for this compound are not extensively detailed in the provided search results, general principles of green chemistry are being applied to the synthesis of azo dyes and pigments. These include:

Use of Safer Solvents: Exploring the use of water or other less hazardous solvents to replace traditional organic solvents. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. For instance, the use of recyclable catalysts in coupling reactions is an area of active research. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

One study describes a method for the denitrification of waste gases through the diazotization of anilines, suggesting a potential avenue for making the initial steps of azo pigment synthesis more environmentally friendly. acs.org Another approach involves the use of a magnetic aminated starch biocatalyst for the synthesis of pyrazolone derivatives, which could potentially be adapted for greener synthesis routes of related pigments. mdpi.com

Post-Synthetic Treatment Methodologies for this compound Performance Enhancement

To achieve the high-performance characteristics required for demanding applications, crude this compound undergoes various post-synthetic treatments. researchgate.net These treatments are designed to optimize the pigment's physical and chemical properties.

Common post-synthetic treatment methodologies include:

Conditioning: This is a crucial step that involves treating the crude pigment to control its crystal form, particle size, and surface properties. atamanchemicals.com This can be achieved through thermal treatment in the presence of organic solvents or by the addition of specific surface-active agents. atamanchemicals.comulprospector.com

Milling/Grinding: The dried pigment is often milled to break down agglomerates and achieve a fine, uniform particle size distribution. atamanchemicals.com This enhances the pigment's dispersibility and color strength.

Surface Treatment: The pigment particles can be coated with various substances to improve their compatibility with different application media. This can enhance properties like weather fastness, light fastness, and resistance to chemicals. knowde.com For example, a patent describes a method for preparing an orange pigment with improved light and corrosion resistance by mixing this compound with other components and additives. google.com

These treatments are essential for tailoring the pigment's properties to specific applications, such as automotive coatings, plastics, and high-quality printing inks. hermetachem.comfinelandchem.com

Theoretical Mechanistic Studies of this compound Formation

The formation of this compound involves a well-established electrophilic aromatic substitution mechanism. The key steps are:

Diazotization of 4-chloro-2-nitroaniline: In an acidic medium, typically with sodium nitrite, 4-chloro-2-nitroaniline is converted into its corresponding diazonium salt. atamanchemicals.com This process involves the formation of a highly reactive electrophile, the diazonium cation (Ar-N₂⁺).

Azo Coupling: The diazonium salt then reacts with the coupling component, 3-methyl-1-phenyl-5-pyrazolone. The pyrazolone ring is an active methylene compound that acts as a nucleophile. The electrophilic diazonium cation attacks the electron-rich carbon atom of the pyrazolone ring, leading to the formation of the azo bond (-N=N-). wikipedia.org The reaction is typically directed to the para position of the coupling agent if available; otherwise, it occurs at the ortho position. wikipedia.org

The high performance of benzimidazolone pigments like this compound is attributed to the formation of a network of intermolecular hydrogen bonds involving the benzimidazolone group and efficient molecular packing, as demonstrated by X-ray crystal structure determinations. researchgate.net These interactions contribute to the pigment's excellent stability and insolubility. researchgate.net

Spectroscopic Analysis of this compound

Spectroscopic methods are instrumental in elucidating the molecular structure and characteristics of this compound. These techniques provide detailed information about its chemical bonds, electronic transitions, and functional groups.

Raman spectroscopy is a powerful non-destructive technique for the characterization of this compound. It provides a molecular fingerprint, allowing for the identification of the pigment and differentiation from other organic pigments. morana-rtd.comgeoscienceworld.org The Raman spectrum of PO 36 exhibits a series of characteristic bands. morana-rtd.com

Key Raman bands for this compound include:

A notable band around 1600 cm⁻¹ attributed to aromatic ring vibrations. morana-rtd.com

A very intense band at 1487 cm⁻¹, which is characteristic of the azobenzene ring. morana-rtd.com

Bands at 1578 and 1553 cm⁻¹ are ascribed to N=N stretching modes. unibo.it

Research has demonstrated the stability of this compound when exposed to acetic acid vapors, as Raman analysis showed no significant spectral changes or degradation, unlike other pigments such as lead-tin yellow and red lead. geoscienceworld.orgschweizerbart.deugent.be This highlights the robustness of PO 36 and the utility of Raman spectroscopy in assessing pigment stability. geoscienceworld.orgschweizerbart.deugent.be

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule, which are responsible for its color. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

For this compound, the maximum absorption (λmax) is typically observed in the range of 480–500 nm. atamanchemicals.com This absorption is characteristic of its azo chromophore, the part of the molecule responsible for its color. atamanchemicals.com The position and intensity of the absorption bands can be influenced by the pigment's chemical environment and particle size. In some instances, a fluorescence emission maximum has been noted at approximately 618 nm upon excitation at 365 nm, although with a relatively low intensity. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in the this compound molecule. atamanchemicals.commedcraveonline.com By measuring the absorption of infrared radiation, an FTIR spectrum reveals the characteristic vibrational frequencies of different chemical bonds. atamanchemicals.commedcraveonline.com

The FTIR spectrum of this compound displays several key absorption peaks that confirm its molecular structure. atamanchemicals.com These include:

Vibrations corresponding to the N=N (azo) group. atamanchemicals.com

Stretching vibrations of the C=O (carbonyl) groups. atamanchemicals.com

Bands associated with aromatic C-H and C=C stretching modes. atamanchemicals.com

The presence of a benzimidazolone moiety in its structure, confirmed by FTIR, contributes to the pigment's enhanced resistance to solvents and UV radiation. atamanchemicals.com

Interactive Table: Spectroscopic Data for this compound

Technique Key Findings Wavenumber/Wavelength Attribution
Raman Spectroscopy Aromatic ring vibration ~1600 cm⁻¹ Aromatic C=C stretch
Azobenzene ring 1487 cm⁻¹ Azobenzene ring vibration
Azo group stretching 1553, 1578 cm⁻¹ N=N stretch
UV-Visible Spectroscopy Maximum absorption 480–500 nm Azo chromophore
Fluorescence emission ~618 nm Electronic transition
FTIR Spectroscopy Azo group Characteristic peaks N=N stretch
Carbonyl group Characteristic peaks C=O stretch
Aromatic structure Characteristic peaks Aromatic ring vibrations

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for confirming the structural integrity and purity of this compound. atamanchemicals.com

Solid-state NMR can be used to confirm the structural arrangement and substitution pattern of the molecule. atamanchemicals.com Mass spectrometry provides information about the molecular weight of the pigment, further confirming its identity. irug.org These methods are crucial for quality control, ensuring the absence of impurities and verifying that the correct chemical structure has been synthesized. atamanchemicals.com

Diffraction Techniques for this compound Structural Elucidation

Diffraction techniques are essential for determining the crystalline structure of this compound, which significantly influences its physical properties such as opacity, dispersibility, and stability.

X-ray Powder Diffraction (XRPD) is the primary method used to identify the crystal phase of this compound. echemi.com The technique involves directing X-rays at a powdered sample of the pigment and measuring the scattering pattern. The resulting diffraction pattern is unique to the crystalline structure of the material.

Research has shown that this compound can exist in different polymorphic forms, with the β-phase being a common crystalline form. nih.govresearchgate.netpsu.edu The crystal structure of the β-phase of this compound has been successfully determined from laboratory XRPD data. nih.govresearchgate.netpsu.edu The diffraction data, including the d-spacings of the most intense diffraction lines, can be used for identification purposes. echemi.com The crystalline nature of the pigment can range from amorphous to semi-crystalline depending on the manufacturing and processing conditions. atamanchemicals.com

High-Temperature Electron Diffraction (ED) for In-Situ this compound Phase Transitions

While specific studies on the in-situ phase transitions of this compound using high-temperature electron diffraction were not found in the search results, the application of this technique to other organic pigments, such as Pigment Orange 34, provides a strong precedent for its potential use.

Three-dimensional electron diffraction (3D ED) has emerged as a powerful tool for determining the crystal structures of submicrometer-sized organic materials. nih.gov A significant challenge in analyzing organic materials is their susceptibility to electron beam damage, which often necessitates performing analyses at cryogenic temperatures. nih.gov However, recent advancements in 3D ED methods have enabled studies at elevated temperatures. nih.govnih.gov

For instance, a study on Pigment Orange 34 successfully employed high-temperature 3D ED to investigate a reversible phase transition at 220 °C. nih.govresearchgate.net This is particularly relevant as this temperature is within the range used for plastic coloration. The researchers were able to determine the crystal structure of the high-temperature phase and even identify the tautomeric state of the molecules at different temperatures by localizing hydrogen atoms. nih.govresearchgate.netresearchgate.net This demonstrates the capability of in-situ 3D ED to provide atomic-level insights into the structural changes that pigments undergo during industrial processing. nih.gov

Given the structural similarities and application overlaps between Pigment Orange 34 and this compound (both are used in plastics), it is highly probable that high-temperature electron diffraction could be similarly employed to study the phase transitions of this compound. atamanchemicals.comnih.govwikipedia.org Such studies would be invaluable for understanding and optimizing its thermal stability and performance in high-temperature applications.

Microscopy and Imaging Techniques for this compound Particle Morphology

The morphology of pigment particles, including their size and shape, is a critical factor influencing their optical and mechanical properties. sdc.org.uk Various microscopy techniques are employed to characterize the particle morphology of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing pigment particles. atamanchemicals.com For this compound, SEM/TEM analyses have revealed a typical particle size range of 50–200 nm. atamanchemicals.com SEM, often combined with Energy Dispersive X-ray spectroscopy (SEM-EDX), allows for the elemental analysis of the pigment particles, providing information about their composition and the presence of any impurities or surface treatments. openedition.org

Optical microscopy, including polarized light microscopy (PLM), offers a rapid and cost-effective method for observing the general morphology, color, and crystalline features of pigment particles. mdpi.com Digital microscopy can be used to assess parameters such as particle size distribution and shape. mdpi.com For instance, studies on other orange pigments have used digital microscopy to observe particle texture and size at high magnifications. mdpi.com

These microscopy techniques are essential for quality control in pigment production, ensuring consistency in particle size and shape, which directly impacts the final color, opacity, and dispersibility of the pigment. atamanchemicals.comsdc.org.uk

Advanced Surface Characterization of this compound Particles

The surface properties of pigment particles are paramount to their performance, affecting their interaction with the surrounding medium, and ultimately influencing properties like dispersibility, stability, and gloss. sdc.org.ukchemicalbook.com Advanced surface characterization techniques are therefore vital for understanding and modifying this compound.

While specific studies detailing the advanced surface characterization of this compound are not extensively covered in the provided search results, the principles and techniques are broadly applicable. Surface modification is a common strategy to enhance the performance of pigments. imaging.org This can involve treating the pigment surface with various agents to introduce specific functional groups. imaging.org

For example, a study on Pigment Green 36 (PG36) demonstrated the use of nucleophilic treating agents to modify the pigment surface, rendering it water-dispersible without affecting its color properties. imaging.org This approach could potentially be applied to this compound to improve its compatibility with water-based systems.

The characterization of such surface modifications would involve techniques like:

Dynamic Light Scattering (DLS): To determine the particle size distribution in a dispersion and assess its stability. google.com

Zeta Potential Measurement: To evaluate the surface charge of the particles, which is crucial for electrostatic stabilization in dispersions. imaging.org

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be used to identify the chemical functional groups present on the pigment surface, confirming the success of surface modification. atamanchemicals.com

A study on various pigments, including this compound, mentioned the preparation of surface-modified pigment particles for imaging fluids, with a mean weight particle diameter of about 145 nm as determined by DLS. google.com This indicates that surface modification and characterization are indeed relevant to this compound.

Crystallographic and Structural Investigations of Pigment Orange 36

Crystal Structure Determination of Pigment Orange 36 Polymorphs

The determination of the crystal structure of this compound has been a subject of scientific investigation, primarily relying on X-ray powder diffraction (XRPD) data. This technique is particularly suited for organic pigments which are often available as fine crystalline powders.

Beta Phase Crystal Structure of this compound

The crystal structure of the beta (β) polymorph of this compound has been successfully determined from laboratory X-ray powder diffraction data. This analysis revealed that the β phase crystallizes in a layered structure. The Cambridge Structural Database (CSD) has assigned the reference code HOYVOJ to this crystal structure.

Table 1: Crystallographic Data for this compound (β Phase)

Parameter Value
Chemical Formula C₁₇H₁₃ClN₆O₅
Crystal System Triclinic
Space Group P-1
a (Å) 7.214
b (Å) 12.016
c (Å) 12.218
α (°) 69.11
β (°) 80.01
γ (°) 86.11
Unit Cell Volume (ų) 973.8

This data is based on the structural determination from X-ray powder diffraction.

Characterization of Other Polymorphic Forms of this compound

While the β phase of this compound has been structurally characterized, detailed crystallographic data for other polymorphic forms are not extensively reported in publicly accessible literature. The existence of other polymorphs is plausible for complex organic molecules like PO36, as different crystallization conditions can lead to varied molecular packing arrangements. The identification and characterization of other polymorphs would be crucial for a complete understanding of the structure-property landscape of this pigment.

Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystalline Solids

The high-performance characteristics of benzimidazolone pigments, including this compound, are largely attributed to the presence of extensive and robust intermolecular hydrogen bonding networks. reading.ac.uk In the solid state, this compound exists in the more stable keto-hydrazone tautomeric form, which facilitates the formation of these crucial interactions.

Molecular Packing and Lattice Energy Influences on this compound Properties

The arrangement of molecules in the crystal lattice, or molecular packing, is a critical determinant of a pigment's physical and chemical properties. In the β phase of this compound, the molecules are arranged in layers, a common motif for planar aromatic compounds. This layered packing, stabilized by the aforementioned hydrogen bonding network, leads to a high lattice energy.

A high lattice energy signifies strong intermolecular forces that must be overcome to dissolve the pigment. This directly translates to the excellent solvent resistance and migration fastness of this compound. reading.ac.uk The efficient packing of the molecules also influences the density and mechanical properties of the pigment particles. Furthermore, the specific arrangement of the chromophores (the color-producing parts of the molecule) within the crystal lattice can affect the final color and tinctorial strength of the pigment.

Structure-Performance Relationships of this compound in Pigment Science

The relationship between the crystal structure and the performance of this compound is a clear illustration of the principles of pigment science. The key performance attributes of this pigment, such as its high lightfastness, weather resistance, and thermal stability, are direct consequences of its robust molecular and crystal structure.

The stability of the keto-hydrazone tautomer, combined with the extensive intermolecular hydrogen bonding, creates a highly stable crystalline solid. This stability minimizes the susceptibility of the pigment molecules to degradation by UV radiation, heat, and chemical attack, resulting in excellent fastness properties. The layered molecular packing contributes to the pigment's insolubility and resistance to migration, which are critical for its use in demanding applications like automotive coatings and durable plastics.

The color of an organic pigment is also influenced by its solid-state structure. The electronic interactions between adjacent molecules in the crystal lattice can cause shifts in the absorption spectrum compared to the molecule in solution. Therefore, controlling the polymorphism of this compound is essential for achieving consistent and desirable color properties in industrial applications.

Performance and Durability Studies of Pigment Orange 36

Thermal Stability Research and Mechanistic Insights for Pigment Orange 36

The thermal stability of this compound is a critical factor in its application, particularly in plastics and powder coatings where high processing temperatures are common. As a member of the benzimidazolone pigment family, it is recognized for its excellent heat stability. The inherent stability of the benzimidazolone moiety within its structure contributes significantly to its ability to resist thermal decomposition.

Research and technical data indicate that the thermal decomposition onset for this compound occurs at approximately 300°C. However, its practical heat resistance can vary depending on the specific application, concentration, and the medium in which it is used. finelandchem.comzeyachem.nettradew.com Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Interactive Table: Reported Heat Resistance of this compound

Below is a summary of heat stability data from various technical sources. The values represent the temperature at which the pigment shows no significant color change for a specified duration.

Data SourceHeat Resistance (°C)Chemical Class
Source finelandchem.com280Benzimidazolone
Source origochem.com250Benzimidazolone
Source >200 (Decomposition ~300°C)Azo, Benzimidazolone
Source epsilonpigments.com240Benzimidazolone
Source zeyachem.net180Benzimidazolone
Source tradew.com160Benzimidazolone
Source 160-260Benzimidazolone
Source sypigment.com200Not specified

Note: The variability in reported heat resistance can be attributed to different testing standards, exposure times, and the specific composition of the formulations tested.

Photodegradation Mechanisms and Lightfastness of this compound

This compound exhibits excellent lightfastness, making it suitable for applications requiring long-term color retention upon exposure to sunlight, such as automotive OEM and refinish paints. epsilonpigments.comzeyachem.netadditivesforpolymer.com Its resilience to photodegradation is enhanced by the benzimidazolone group in its structure, which helps to stabilize the molecule against UV radiation.

The photodegradation of azo pigments, in general, is initiated by the absorption of UV light by the molecule's chromophoric groups. mdpi.com This energy absorption can lead to the cleavage of the azo bond (–N=N–), which is central to the pigment's color. mdpi.com The process can involve photooxidation and photoreduction, often mediated by reactive species like hydroxyl radicals, which attack the pigment molecule and break it down into smaller, less colored compounds. researchgate.net The presence of the benzimidazolone moiety in P.O. 36 enhances its resistance to these UV-induced degradation pathways.

Lightfastness is typically rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent. This compound consistently receives high ratings.

Interactive Table: Lightfastness Ratings of this compound

Data SourceLightfastness (Full Shade)Lightfastness (Reduced Tint)Scale
Source finelandchem.com7-87Blue Wool (1-8)
Source origochem.com8Not specifiedBlue Wool (1-8)
Source 7-8Not specifiedBlue Wool (1-8)
Source epsilonpigments.com8Not specifiedBlue Wool (1-8)
Source zeyachem.net7-8Not specifiedBlue Wool (1-8)
Source tradew.com8Not specifiedBlue Wool (1-8)
Source 6-86Blue Wool (1-8)
Source sypigment.com6Not specifiedBlue Wool (1-8)

Chemical Stability and Reactivity of this compound to Environmental Agents

This compound is known for its excellent chemical resistance, which is a key attribute for its use in industrial and protective coatings. tradew.com It demonstrates high stability against a range of common chemicals, contributing to the longevity of the final product. dyestuffintermediates.comcolorbloomdyes.com

The pigment shows excellent resistance to acidic environments. zeyachem.netdyestuffintermediates.comcolorbloomdyes.com In standardized testing, its acid resistance is consistently rated as excellent. This indicates a high degree of stability when exposed to acids, including environments with acetic acid vapors. This property is crucial for coatings used in industrial settings where chemical exposure is likely.

This compound is stable across a wide pH range. It exhibits excellent resistance to both acids and alkalis. This stability is vital for applications such as water-based paints and inks, where the pH of the formulation can affect pigment performance. epsilonpigments.com The robust nature of the benzimidazolone chemical structure contributes to this stability in diverse chemical environments.

Interactive Table: Chemical Resistance Ratings of this compound

The resistance to chemicals is often rated on a scale of 1 to 5, where 5 indicates excellent resistance (no change).

Data SourceAcid Resistance (1-5)Alkali Resistance (1-5)
Source finelandchem.com55
Source origochem.com55
Source epsilonpigments.com55
Source zeyachem.net55
Source tradew.com55
Source 55
Source sypigment.com55

Dispersion and Rheological Properties of this compound in Formulations

The dispersion and rheological characteristics of a pigment are critical to achieving optimal performance in liquid systems like paints and inks. This compound is noted for its excellent dispersing properties, allowing it to be integrated quickly and evenly into various media. finelandchem.com To further enhance these properties, the crude pigment may be treated with surfactants and dispersants during the manufacturing process.

This pigment also demonstrates favorable rheological properties. sypigment.comzeyachem.net In applications such as automotive paints, it contributes to good flow characteristics. sypigment.comadditivesforpolymer.comchemicalbook.com A notable advantage is that even as the pigment concentration is increased, it does not adversely affect the gloss of the final coating, a testament to its good rheological behavior. sypigment.comzeyachem.netchemicalbook.com This allows for the formulation of high-hiding, vibrant coatings without sacrificing surface finish.

Environmental Fate and Degradation Pathways of Pigment Orange 36

Environmental Persistence and Mobility of Pigment Orange 36

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. nih.govnih.gov The inherent stability of this compound, derived from its complex benzimidazolone structure, contributes to its exceptional resistance against degradation from UV light, heat, and chemical attacks. nbinno.com Studies have demonstrated its stability even under harsh conditions, such as exposure to acetic acid vapors, where no signs of degradation were observed. geoscienceworld.orgresearchgate.net This high level of stability strongly suggests that this compound is likely to be highly persistent in various environmental compartments.

Ecotoxicity data from an SDS provides some insight into its potential impact on aquatic organisms, though it does not define its persistence or mobility.

Interactive Table: Ecotoxicity Data for this compound

LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration, 50%. The concentration of a chemical that causes a defined effect in 50% of a test population. NOEC: No Observed Effect Concentration. The highest concentration of a substance at which no statistically significant effect is observed.

Degradation Kinetics and Metabolite Identification of this compound in Environmental Matrices

There is a significant lack of specific research on the degradation kinetics and metabolite identification of this compound in environmental matrices such as soil and water. The degradation of azo dyes, the class of compounds to which PO36 belongs, typically occurs through the reductive cleavage of the azo bond (-N=N-). iipseries.orgbepls.com This process is often the initial and rate-limiting step in their biodegradation and can occur under anaerobic conditions, carried out by various microorganisms.

The breakdown of azo dyes generally results in the formation of aromatic amines, which can be colorless but are often more toxic and recalcitrant than the parent dye molecule. bepls.comnih.gov For this compound, the theoretical reductive cleavage of its azo bond would lead to the formation of specific aromatic amines derived from its parent molecules, 4-chloro-2-nitroaniline (B28928) and a component related to its benzimidazolone group. However, without experimental studies, the exact metabolites, degradation pathways, and the kinetics (i.e., the rate of degradation) under different environmental conditions remain unknown.

Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify the metabolites formed during the degradation of other azo dyes, like methyl orange. researchgate.netresearchgate.netekb.eg These methods would be essential for elucidating the degradation pathway of this compound and assessing the environmental risk posed by its potential breakdown products.

Bioremediation Strategies for this compound Contamination

Bioremediation is an approach that utilizes microorganisms to break down environmental pollutants into less hazardous forms. iipseries.org It is considered a cost-effective and environmentally friendly strategy for treating dye-contaminated wastewater and soil. mdpi.comresearchgate.net While no studies focus specifically on the bioremediation of this compound, research on other azo dyes provides a framework for potential strategies.

Microbial degradation of azo dyes has been demonstrated using a wide range of microorganisms, including bacteria, fungi, and algae. iipseries.orgbepls.comresearchgate.net Bacteria, in particular, are highlighted for their versatility and efficiency in decolorizing azo dyes, often through the action of enzymes like azoreductase. mdpi.com Strains from genera such as Pseudomonas, Bacillus, and Enterococcus have shown significant potential in degrading various azo dyes. mdpi.com

Potential Bioremediation Approaches Applicable to this compound:

Bacterial Degradation: The use of single strains or microbial consortia could be explored. Bacterial systems are often effective under anaerobic conditions where the initial cleavage of the azo bond occurs, followed by aerobic degradation of the resulting aromatic amines.

Fungal Decolorization: Certain fungi possess powerful extracellular enzymes, such as lignin peroxidases, that can degrade a wide range of complex organic pollutants, including azo dyes. researchgate.net

Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains into a contaminated environment to enhance the degradation process. nih.gov

The success of any bioremediation strategy depends on optimizing environmental conditions such as pH, temperature, and the presence of co-substrates (carbon and nitrogen sources) that can support microbial activity and enzyme production. researchgate.netmdpi.com Given the high stability of this compound, it is likely that a combination of anaerobic and aerobic processes, potentially using a specialized microbial consortium, would be required for its complete mineralization. Further research is imperative to isolate and characterize microorganisms capable of degrading this persistent pigment and to develop effective bioremediation protocols.

Toxicological and Ecotoxicological Assessments of Pigment Orange 36

Human Health Toxicology Studies on Pigment Orange 36

This compound is a benzimidazolone monoazo pigment valued for its performance and stability. nbinno.com Toxicological assessments are crucial for understanding its potential impact on human health, particularly in occupational settings. The toxicological profile of this compound is largely influenced by its chemical structure and physical properties, most notably its extremely low solubility in water and biological media. echemi.comnih.gov

Acute toxicity studies on this compound indicate a low order of toxicity following oral and inhalation exposure. Due to the general insolubility of organic pigments, they typically exhibit high LD50 values. sdc.org.uk In a study involving female rats, the oral LD50 was determined to be greater than 5,000 mg/kg of body weight, with no fatalities observed during the study period. echemi.com An acute inhalation study in rats (male and female) found the LC50 to be greater than 709 mg/m³. echemi.com These findings suggest that this compound has a very low potential for causing acute toxic effects if ingested or inhaled. Data specifically pertaining to subacute or sub-chronic toxicity for this compound are limited in publicly available literature. However, studies on other monoazo pigments have focused on potential effects on organs like the liver, kidney, and the hematopoietic system after repeated doses. canada.ca

Table 1: Acute Toxicity of this compound
Exposure RouteTest SpeciesValueReference
OralRat (female)LD50 > 5000 mg/kg bw echemi.com
InhalationRat (male/female)LC50 > 709 mg/m³ echemi.com

Specific mutagenicity data from in vitro (e.g., Ames test) and in vivo (e.g., micronucleus test) studies for this compound are not extensively detailed in the available scientific literature. sdc.org.uk Generally, the genotoxic potential of azo colorants is linked to their metabolic breakdown into constituent aromatic amines. sdc.org.ukindustrialchemicals.gov.au However, for poorly soluble pigments like the benzimidazolone-class this compound, the bioavailability of the substance for metabolic cleavage is extremely low. nih.govcanada.ca While some azo dyes have shown mutagenic potential in screening tests, re-evaluations have sometimes attributed these findings to impurities rather than the pigment itself. sdc.org.uk Broader assessments of monoazo pigments have shown that many, particularly insoluble ones, are negative in genotoxicity assays. canada.ca

The primary carcinogenic concern for azo colorants stems from their potential to undergo reductive cleavage of the azo bond, which can release aromatic amines, some of which are known or suspected carcinogens. nih.govcanada.caindustrialchemicals.gov.au However, the bioavailability of the pigment is a critical factor in determining its carcinogenic risk. nih.gov

Long-term animal carcinogenicity studies performed on several insoluble azo pigments based on 3,3'-dichlorobenzidine have not shown evidence of a carcinogenic effect. nih.gov This is attributed to the fact that these pigments are not significantly absorbed or metabolized into their component amines in vivo. nih.gov As this compound is a member of the highly insoluble benzimidazolone class of pigments, its potential for metabolic cleavage is considered to be very low. nbinno.comnih.gov

A screening assessment by Canadian authorities on a group of monoazo pigments, including this compound, noted that some substances in this category have effects of concern due to potential carcinogenicity. canada.ca However, the same assessment concluded that due to limited bioavailability and low current exposure levels, these pigments are not considered to pose a risk to human health. canada.ca

In occupational settings such as manufacturing and application facilities, worker exposure can occur via inhalation of dust or through skin contact. dyespigments.net Currently, there are no specific occupational exposure limit values established for this compound. echemi.com

Standard industrial hygiene practices are recommended to minimize exposure. These include the use of adequate ventilation to control dust levels and the use of personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection. echemi.comdyespigments.net Health surveillance for workers is a key component of occupational safety for those handling hazardous chemicals. safeworkaustralia.gov.au While specific health monitoring programs for this compound are not detailed in the literature, general recommendations for workers exposed to chemicals include baseline and periodic medical examinations, with a focus on the respiratory system and skin. safeworkaustralia.gov.au

The bioavailability of this compound is exceptionally low, a characteristic feature of benzimidazolone pigments. nbinno.com This is primarily due to its extremely low solubility in water (14 µg/L at 24 °C) and organic solvents. echemi.com The large molecular size of many monoazo pigments also limits their ability to pass through biological membranes. canada.ca

Studies on analogous insoluble azo pigments have demonstrated that their aromatic amine components are practically not bioavailable. nih.gov Oral administration of azo pigments based on 3,3'-dichlorobenzidine to various animal species did not result in detectable levels of the carcinogenic amine in urine, confirming the lack of significant absorption and metabolism. nih.gov This low bioavailability is the key reason for the low systemic toxicity and carcinogenic potential of insoluble pigments like this compound. nih.govcanada.ca

Ecotoxicological Impact Assessments of this compound

Table 2: Ecotoxicity of this compound
TestSpeciesEndpointValueExposure TimeReference
Toxicity to fishDanio rerioLC50> 1 mg/L96 h echemi.com
Toxicity to daphniaDaphnia magnaEC50> 100 mg/L48 h echemi.com
Toxicity to algaeDesmodesmus subspicatusNOEC1 mg/L72 h echemi.com
Toxicity to microorganismsActivated sludgeNOEC1000 mg/L3 h echemi.com

Aquatic Ecotoxicity of this compound to Model Organisms (Fish, Daphnia, Algae)

The potential for a substance to cause harm to aquatic environments is a key component of its ecotoxicological assessment. Studies on this compound have provided specific data on its toxicity to representative aquatic organisms.

Detailed Research Findings:

Fish: The acute toxicity to fish has been determined using the model organism Danio rerio (Zebra Fish). The 96-hour median lethal concentration (LC50) was found to be greater than 1 mg/L echemi.com.

Daphnia: For the freshwater invertebrate Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC50) for immobilization is greater than 100 mg/L echemi.com.

Algae: The growth inhibition effect on the green algae Desmodesmus subspicatus has been assessed. The 72-hour No Observed Effect Concentration (NOEC) is 1 mg/L echemi.com.

Microorganisms: In studies on activated sludge microorganisms, the 3-hour No Observed Effect Concentration (NOEC) based on respiration rate was 1000 mg/L, suggesting a low impact on wastewater treatment processes echemi.com.

These findings indicate that while this compound can have effects on aquatic life, the concentrations required to cause acute harm to daphnia and microorganisms are relatively high. The lower values for fish and algae suggest a greater sensitivity in these organisms.

Interactive Data Table: Aquatic Ecotoxicity of this compound

Test OrganismSpeciesEndpointDurationValueReference
FishDanio rerioLC5096 hours> 1 mg/L echemi.com
InvertebrateDaphnia magnaEC5048 hours> 100 mg/L echemi.com
AlgaeDesmodesmus subspicatusNOEC72 hours1 mg/L echemi.com
MicroorganismsActivated SludgeNOEC3 hours1000 mg/L echemi.com

Soil and Sediment Toxicity of this compound

Due to its low water solubility, this compound is expected to partition to soil and sediment if released into the environment. Therefore, understanding its toxicity in these compartments is essential.

Detailed Research Findings:

Specific experimental data on the soil and sediment toxicity of this compound are limited. However, information on the broader category of monoazo pigments, to which this compound belongs, provides some insight. Monoazo pigments are generally expected to be persistent in soil and sediment canada.ca. In chronic soil toxicity studies involving monoazo pigments, no adverse effects were observed at concentrations up to 1,000 mg/kg of dry soil canada.ca. This suggests a low potential for toxicity to soil-dwelling organisms, which is attributed to the limited bioavailability of these pigments canada.ca. The low solubility and particulate nature of these substances restrict their uptake by organisms in the soil environment. Further research specifically on this compound is needed to confirm these general findings.

Bioaccumulation Potential of this compound in Ecological Systems

Bioaccumulation, the process by which a substance builds up in an organism, is a significant concern for persistent organic pollutants. The potential for this compound to bioaccumulate is primarily inferred from its physicochemical properties and data from related compounds.

Detailed Research Findings:

Low Water Solubility: this compound has a very low solubility in water, which limits its bioavailability to aquatic organisms for uptake echemi.comcanada.ca.

Particulate Nature: As a pigment, it exists predominantly as solid particles, which are not easily absorbed by organisms canada.ca.

General Findings for Monoazo Pigments: Bioconcentration studies on other monoazo pigments have confirmed a low potential for bioaccumulation in pelagic organisms canada.ca.

Mechanistic Toxicology of this compound

The mechanistic toxicology of this compound, which would detail the specific biochemical and molecular pathways through which it might exert toxic effects, is not well-documented in publicly available literature. However, some general toxicological characteristics of the broader class of benzimidazolone pigments can be considered.

The available toxicological data for this compound, such as a high oral LD50 in rats (> 2000 mg/kg), further supports a low order of acute toxicity dyespigments.net. The lack of data on mutagenicity and long-term toxicity for this specific pigment, however, means that a complete picture of its mechanistic toxicology remains to be elucidated dyespigments.net.

Regulatory Science, Risk Assessment, and Policy for Pigment Orange 36

Global Regulatory Frameworks for Pigment Orange 36 Classification and Use

This compound (PO36) is subject to various chemical regulations across the globe that govern its production, importation, and use. A primary example of such a framework is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. brilliantchem.com As a substance imported into or manufactured in the EU in quantities of one tonne or more per year, this compound must be registered with the European Chemicals Agency (ECHA). brilliantchem.comjamesmbrown.co.uk The registration for C.I. This compound, identified by CAS No. 12236-62-3 and EC No. 235-462-4, is held under the registration number 01-2119960634-33 for the 10-100 tonnes per annum tonnage band. honorpigment.compigments.com This registration ensures that manufacturers and importers provide data on the substance's properties and potential hazards, which is then assessed by the agency.

In North America, Canada has evaluated this compound under its Chemicals Management Plan (CMP). A 2024 screening assessment considered a group of 33 monoazo pigments, including PO36. canada.ca This assessment was conducted under the Canadian Environmental Protection Act, 1999 (CEPA 1999) to determine if the substances pose a risk to the environment or human health. canada.ca

Other major economic regions also have their own regulatory bodies and requirements for chemical substances. Information regarding the regulatory status and safety precautions for this compound can often be found through global databases that aggregate information from various national and international authorities, such as the OECD's eChemPortal and ECHA's substance information database. echemi.comguidechem.com

Table 1: Regulatory Status of this compound in Select Regions

Region/Country Regulatory Body/Framework Status/Identifier
European Union ECHA / REACH Registered; Registration No.: 01-2119960634-33 pigments.com
Canada Environment and Climate Change Canada / Health Canada / CEPA 1999 Assessed as part of the Monoazo Pigments Group canada.ca
USA EPA / TSCA Listed on the TSCA Inventory
Australia AICIS (formerly NICNAS) Listed on the Australian Inventory of Chemical Substances (AICS)
China Ministry of Ecology and Environment / IECSC Listed on the Inventory of Existing Chemical Substances in China

Risk Assessment Methodologies and Application to this compound

The risk assessment of chemical substances like this compound involves a systematic evaluation of potential adverse effects on human health and the environment. sdc.org.uk This process generally includes four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Toxicological studies are fundamental to hazard identification and involve a range of tests to determine a substance's intrinsic properties. sdc.org.uk These can include studies on acute toxicity (oral, dermal, inhalation), skin and eye irritation, skin sensitization, and mutagenicity. sdc.org.uk For ecotoxicological assessment, studies focus on effects on aquatic organisms like fish, daphnia (water fleas), and algae, as well as biodegradability. sdc.org.uk

For this compound, the Canadian government's screening assessment concluded that the risk to human health is low from environmental media, as exposure to the general population is not expected to be significant. canada.ca The assessment also found a low risk of harm to organisms and the broader environment. canada.ca

The environmental risk assessment for this compound evaluates its potential impact on ecosystems. This is based on its ecotoxicity, persistence, and bioaccumulation potential. Ecotoxicity studies have been conducted to determine the concentration at which the pigment may be harmful to aquatic life. echemi.com

Key findings from these studies indicate a low level of acute toxicity to aquatic organisms. For instance, the 96-hour LC50 (the concentration lethal to 50% of the test population) in fish (Danio rerio) was found to be greater than 1 mg/L. echemi.com The 48-hour EC50 (the concentration causing an effect in 50% of the test population) for Daphnia magna was greater than 100 mg/L. echemi.com The 72-hour No Observed Effect Concentration (NOEC) for algae was 1 mg/L, and the 3-hour NOEC for activated sludge microorganisms was 1000 mg/L, suggesting a low impact on wastewater treatment processes. echemi.com

The Canadian screening assessment, which included this compound, concluded that the evaluated monoazo pigments are not entering the environment in quantities or concentrations that would have an immediate or long-term harmful effect on the environment or its biological diversity. canada.ca Data on the persistence, degradability, and bioaccumulative potential of this compound are limited. echemi.com

Table 2: Ecotoxicological Data for this compound

Test Organism Endpoint Duration Result Reference
Fish (Danio rerio) LC50 96 h > 1 mg/L echemi.com
Invertebrates (Daphnia magna) EC50 48 h > 100 mg/L echemi.com
Algae (Desmodesmus subspicatus) NOEC 72 h 1 mg/L echemi.com
Activated Sludge Microorganisms NOEC 3 h 1000 mg/L echemi.com

The human health risk assessment for this compound focuses on its potential to cause adverse health effects through various exposure routes. The primary source of data for this assessment comes from toxicological studies on laboratory animals.

Acute toxicity studies show that this compound has a low order of toxicity. The oral LD50 in rats has been reported to be greater than 5,000 mg/kg body weight, with another study indicating a value of ≥ 2000 mg/kg. echemi.comdyespigments.net The acute inhalation LC50 in rats was determined to be greater than 709 mg/m³. echemi.com These results suggest that the pigment is not acutely toxic via oral or inhalation routes.

Information regarding skin and eye irritation is inconsistent, with one source indicating no data is available, while another classifies it as non-irritant to both skin and eyes. echemi.comdyespigments.net Similarly, one source states it is not a sensitizer, while another has no available data. echemi.comdyespigments.net

The 2024 Canadian screening assessment noted that only limited empirical health effects data were identified for this compound, and therefore its critical health effects could not be conclusively determined. canada.ca However, due to the lack of identified uses in products available to consumers in Canada, the risk to human health was considered low. canada.ca

Table 3: Human Health Toxicological Data for this compound

Exposure Route Test Species Endpoint Result Reference
Oral Rat (female) LD50 > 5000 mg/kg bw echemi.com
Oral Rat LD50 ≥ 2000 mg/kg dyespigments.net
Inhalation Rat (male/female) LC50 > 709 mg/m³ echemi.com

Compliance and Monitoring Strategies for this compound in Industrial Applications

To ensure worker safety and environmental protection, industries using this compound must adhere to specific compliance and monitoring strategies. These strategies are typically outlined in Safety Data Sheets (SDS) and are based on good industrial hygiene and safety practices.

Engineering controls are the primary line of defense. This includes handling the pigment in well-ventilated areas to minimize dust or vapor formation. echemi.com Local exhaust ventilation may be necessary to control airborne concentrations.

Where engineering controls are not sufficient, individual protection measures, such as Personal Protective Equipment (PPE), are required. Recommended PPE for handling this compound includes:

Eye/Face Protection: Tightly fitting safety goggles or a face shield.

Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. dyespigments.net

Respiratory Protection: In situations where risk assessment indicates a need, air-purifying respirators with appropriate cartridges or supplied-air respirators should be used.

Safe handling practices also involve preventing the substance from entering drains or the environment and storing it in tightly closed containers in a dry, cool place. echemi.com Accidental spills should be contained, collected, and disposed of as hazardous waste in accordance with local regulations.

Standardization of Test Methods for this compound Safety Evaluation

The safety evaluation of this compound relies on standardized test methods to ensure that data on its properties, toxicity, and ecotoxicity are reliable and comparable across different laboratories and regulatory jurisdictions. International and national bodies establish these standardized guidelines.

In the European Union, for example, the methods for determining the physico-chemical, toxicological, and ecotoxicological properties of chemical substances were historically described in Annex V of Directive 67/548/EEC. sdc.org.uk These methods are now incorporated into the REACH regulations and are often aligned with internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

These standardized tests cover a wide range of endpoints:

Physico-chemical properties: Including water solubility, partition coefficient (log Pow), and flammability. sdc.org.uk

Toxicological studies: Such as acute oral, dermal, and inhalation toxicity tests, skin and eye irritation/corrosion studies, and skin sensitization tests. sdc.org.uk

Mutagenicity tests: A battery of in vitro tests (e.g., Ames test on bacteria) and, if necessary, in vivo tests (e.g., mouse micronucleus test) are used to assess the potential for genetic damage. sdc.org.uk

Ecotoxicological studies: Including acute toxicity tests on fish, aquatic invertebrates (Daphnia), and algae, as well as tests for biodegradability. sdc.org.uk

The use of these standardized methods is crucial for regulatory compliance, such as fulfilling the data requirements for REACH registration, and for performing robust risk assessments. sdc.org.uk

Applications and Material Science Research Utilizing Pigment Orange 36

Pigment Orange 36 in Polymer Coloration and Stability Enhancement

This compound is extensively used for coloring a wide range of polymers due to its excellent heat stability, lightfastness, and resistance to migration. finelandchem.comranbarr.com It is a recommended pigment for plastics such as PVC, HDPE, ABS, and PS. finelandchem.com

Key characteristics of this compound in polymers include:

High Thermal Stability: It can withstand processing temperatures up to 250°C, and in some cases up to 240-250°C, making it suitable for various engineering plastics. finelandchem.comorigochem.comccchemical.com In high-density polyethylene (HDPE), it shows no dimensional deformation. zeyachem.net

Excellent Lightfastness: When used in PVC, this compound can achieve a lightfastness rating of 7-8 on the blue wool scale (where 8 is excellent). finelandchem.com This ensures long-term color retention in products exposed to sunlight.

Migration Resistance: The pigment exhibits outstanding resistance to migration, meaning it does not bleed or bloom in plasticized PVC and other polymers. origochem.comxcolorpigment.com This is crucial for maintaining the aesthetic and functional integrity of the final product.

Good Dispersibility: It has excellent dispersing properties, allowing for quick and uniform integration into plastic matrices, which helps in achieving consistent coloration and avoiding defects. finelandchem.com

Table 1: Fastness Properties of this compound in Polymers

Property Rating (1-5, 5=excellent) Light Fastness (1-8, 8=excellent) Heat Resistance (°C)
Acid Resistance 5
Alkali Resistance 5
Migration Resistance 5
Bleeding Resistance 4
Alcohol Resistance 4
Ester Resistance 5
Benzene Resistance 4
Ketone Resistance 5
Light Fastness 8

Data sourced from multiple suppliers and may vary based on the specific grade and application. finelandchem.comorigochem.comccchemical.com

This compound in Coating and Printing Ink Formulations

This compound is a preferred choice for high-end coatings and printing inks, where its durability and color intensity are highly valued. atamanchemicals.comhermetachem.com It is suitable for both water-based and solvent-based systems. pigments.comdar-techinc.com

In Coatings:

Automotive Coatings: It is widely used in original equipment manufacturer (OEM) and automotive refinish paints due to its excellent weather and lightfastness. zeyachem.nethermetachem.com It can be blended with other high-performance pigments, like quinacridones, to create a variety of red and orange shades. zeyachem.net

Industrial and Decorative Paints: Its applications extend to industrial coatings, powder coatings, and architectural paints. ulprospector.comepsilonpigments.com It serves as a heavy-metal-free alternative to molybdate orange pigments. pigments.comdar-techinc.com

Performance: this compound offers good rheological properties, maintaining high gloss even at increased pigment concentrations. zeyachem.net It also exhibits excellent chemical resistance. pigments.com

Table 2: Performance of this compound in Coatings

Application Key Features
Automotive (OEM & Refinish) Excellent weatherfastness, lightfastness, good rheology. zeyachem.nethermetachem.com
Industrial Coatings High durability, chemical resistance. pigments.comulprospector.com
Powder Coatings Good heat stability, weather resistance. epsilonpigments.comprecisechem.com

In Printing Inks:

Versatility: this compound is utilized across various printing technologies, including offset, flexographic, and gravure printing. origochem.comvibrantz.com It is suitable for both water-based and solvent-based inks, as well as UV-curing inks. xcolorpigment.comhermetachem.com

Fastness Properties: It demonstrates excellent lightfastness and resistance to solvents, which is critical for packaging and metal decorative inks. zeyachem.netorigochem.com For instance, in packaging inks, it can achieve a lightfastness of grade 6-7 (1/25 SD). zeyachem.net

Opacity and Rheology: Depending on the grade, it can be either transparent or opaque. zeyachem.netheubach.comheubach.com Opaque versions offer high hiding power, while all grades generally show good flow properties in ink formulations. zeyachem.net

Advanced this compound Composites and Functional Materials

Research is ongoing to incorporate high-performance pigments like this compound into advanced composite materials to impart specific functionalities beyond coloration. The development of polymer composites with advanced pigments can lead to materials with tailored properties for niche applications. emerald.com

The excellent thermal and chemical stability of this compound makes it a candidate for creating durable composite materials. For instance, combining organic pigments with inorganic materials can result in hybrid pigments with enhanced properties. google.com While specific research on this compound in advanced nanocomposites is emerging, the principles of using stable organic pigments as a component in functional materials are well-established. acs.orgresearchgate.net These composites could find use in applications requiring specific optical or protective properties.

Niche Applications and Emerging Technologies for this compound

Beyond its primary use in plastics, coatings, and inks, this compound is being explored for more specialized applications.

Textile Printing: It is recommended for textile printing applications due to its good fastness properties. ranbarr.comepsilonpigments.com

Inkjet Inks: The benzimidazolone structure of this compound makes it a suitable candidate for pigmented inkjet ink formulations, where light and water fastness are crucial. google.com

Artist Colors: Its excellent lightfastness makes it a reliable pigment for artist colors, ensuring the longevity of artworks. sudarshan.com

Agricultural Plastics: Its durability and lightfastness are advantageous for use in agricultural films and products that require long-term outdoor exposure. zeyachem.net

Security Printing: While not a primary application, the unique spectral characteristics of high-performance pigments could potentially be utilized in security printing applications where specific color and material properties are required for authentication. vibrantz.com

The continuous drive for environmentally friendly and high-performance materials is likely to expand the application scope of this compound. researchgate.netmdpi.com

Historical and Intellectual Property Perspectives on Pigment Orange 36

Historical Development of Benzimidazolone Pigments

The development of benzimidazolone pigments represents a significant advancement in the field of organic colorants, emerging from the broader history of azo pigment chemistry. While the first azo pigment was patented in 1884, the benzimidazolone class is a comparatively modern innovation. epsilonpigments.comfinelandchem.com These high-performance pigments were first synthesized in 1960, the same year that diazo condensation pigments were introduced in the United States. epsilonpigments.comfinelandchem.com This development in the mid-20th century marked a notable step forward in pigment technology, offering a new range of durable and versatile colorants.

Initially developed for the coloration of plastics, the impact of benzimidazolone pigments quickly expanded, arguably making a more significant mark on the paint industry. transparencymarketresearch.com The introduction of this class to artist paints also occurred in the 1960s, providing artists with new options for their palettes. colorbloomdyes.comdataintelo.com

Benzimidazolone pigments are monoazo colorants that incorporate a benzimidazolone moiety within the coupling component. epsilonpigments.comfinelandchem.com It is this heterocyclic group that imparts the exceptional performance characteristics for which the class is known. The core structure allows for the creation of a wide color spectrum, from greenish-yellow and orange to red, carmine, violet, and brown, by modifying the acetoacetylarylamide or Naphthol AS components. epsilonpigments.comfinelandchem.com

The key attributes that distinguish benzimidazolone pigments are their outstanding lightfastness, resistance to bleeding, and significant heat stability, with some members of the class being stable up to 260°C. epsilonpigments.comfinelandchem.com These high-performance properties are attributed to the molecular structure, which facilitates a network of intermolecular hydrogen bonds and efficient molecular packing. transparencymarketresearch.com This robust molecular arrangement contributes to their durability and resistance to degradation.

Table 1: Timeline of Azo and Benzimidazolone Pigment Development

YearMilestone
1884 First azo pigment, Tartrazine Yellow (PY 100), patented. epsilonpigments.comfinelandchem.com
1895-1911 β-naphthol azo pigments introduced. epsilonpigments.comfinelandchem.com
1909 First Hansa Yellow (PY 1) patented. epsilonpigments.comfinelandchem.com
1911 First diarylide yellow synthesized. epsilonpigments.comfinelandchem.com
1960 Benzimidazolone pigments first prepared. epsilonpigments.comfinelandchem.com
1960s Benzimidazolone pigments introduced into artist paints. colorbloomdyes.comdataintelo.com

Patent Landscape and Innovation Trends in Pigment Orange 36 Technology

The patent landscape for this compound and related benzimidazolone pigments reflects a continuous drive towards enhancing performance and application versatility. Innovations have historically focused on the synthesis process, particle size control (conditioning), and the creation of novel pigment compositions to meet the demanding requirements of various industries.

Early patents for benzimidazolone pigments laid the groundwork for their commercial production. For instance, a German patent (DE2347532) detailed a preparation method using an acetic acid and sodium acetate buffer during the coupling stage, followed by a high-temperature treatment to produce the pigment. epsilonpigments.com Subsequent patents, such as U.S. Patent 4,370,269, sought to improve specific properties like tinting strength by employing a different buffer system, in this case, phosphoric acid and sodium phosphate. epsilonpigments.com These foundational patents highlight the critical role of reaction conditions in determining the final properties of the pigment.

More recent innovation trends, as seen in the patent literature, are centered on several key areas:

Improved Manufacturing Processes: A significant focus of modern patents is the refinement of manufacturing techniques to enhance pigment quality and performance. For example, U.S. Patent 10,508,201 describes a method for producing azoic pigments, including this compound, with a reduced content of primary aromatic amines, addressing regulatory and safety concerns. Other patents focus on "conditioning" the crude pigment post-synthesis. This can involve heat treatment in specific solvents or with surfactants to control particle size and distribution, which in turn improves properties like dispersibility, gloss, and weatherability. transparencymarketresearch.comcolorbloomdyes.com

Novel Pigment Compositions: There is a notable trend in developing new pigment formulations that combine this compound with other substances to achieve synergistic effects. A Chinese patent (CN103483866A) discloses a preparation method for an orange pigment that incorporates this compound with other components to enhance light and corrosion resistance. finelandchem.com Another area of innovation involves creating composite pigments by adhering finer organic pigment particles, such as benzimidazolones, to inorganic pigment particles to create novel coloristic and performance effects. imarcgroup.com

Application-Specific Developments: Patents also reflect the adaptation of this compound for high-performance applications. Its use in automotive coatings is a recurring theme, with innovations aimed at improving its rheological properties and durability for this demanding sector. xcolorpigment.comnbinno.commdpi.com The development of grades with specific properties tailored for printing inks and plastics is also a significant area of patent activity.

Eco-Friendly Innovations: Looking forward, a growing trend in the broader pigment industry is the focus on sustainability. Future innovation for this compound is expected to involve research into bio-based precursors and more environmentally friendly processing methods to reduce the ecological footprint of its production. zeyachem.net

Table 2: Examples of Patented Innovations in Benzimidazolone Pigment Technology

Patent NumberInnovation FocusDescription
DE2347532 Preparation MethodUtilized an acetic acid/sodium acetate buffer system during coupling. epsilonpigments.com
US 4,370,269 Improved Tinting StrengthEmployed a phosphoric acid/sodium phosphate buffer system. epsilonpigments.com
CN103483866A Pigment CompositionDescribes a method to prepare an orange pigment with improved light and corrosion resistance. finelandchem.com
US 10,508,201 Purity EnhancementMethod for manufacturing azoic pigments with reduced primary aromatic amine content.
JP2002030230A Pigment ConditioningFocuses on post-synthesis treatment to improve physical properties like dispersibility. colorbloomdyes.com

Market Dynamics and Economic Implications of this compound Production and Use

The market for this compound is driven by its status as a high-performance pigment, which makes it a critical colorant in industries where durability and color fidelity are paramount. Its economic implications are tied to the value it adds to high-end products, particularly in the automotive, industrial coatings, and plastics sectors.

Key Market Drivers:

Demand from the Automotive Industry: The automotive sector is a primary consumer of this compound. dataintelo.comzeyachem.netsypigment.com It is extensively used in OEM (Original Equipment Manufacturer) paints and refinishes due to its exceptional weather and lightfastness. epsilonpigments.comzeyachem.netsypigment.com The pigment's ability to maintain its vibrant reddish-orange hue under prolonged UV exposure and harsh environmental conditions makes it a preferred choice for automotive coatings, contributing to the aesthetic appeal and long-term value of vehicles.

Growth in Paints and Coatings: Beyond automotive applications, the broader paints and coatings industry fuels demand. This includes industrial paints, powder coatings, and architectural coatings where long-lasting color is a key performance indicator. epsilonpigments.comdataintelo.comzeyachem.net The trend towards high-performance pigments that offer enhanced durability and chemical resistance supports the market for this compound. transparencymarketresearch.comimarcgroup.com

Use in Plastics and Printing Inks: The plastics industry utilizes this compound for coloring a variety of polymers, including PVC and HDPE, where its heat stability is a significant advantage. finelandchem.comzeyachem.netsypigment.com In the printing ink sector, it is used in applications requiring high lightfastness, such as packaging and metal decorative inks. finelandchem.comzeyachem.netsypigment.com

Economic Implications:

High-Value Proposition: As a high-performance pigment, this compound commands a higher price point compared to conventional pigments with lower fastness properties. Its cost is justified by the extended lifespan and superior performance it imparts to the end product, reducing the need for premature recoating or replacement. The high pigment concentration of some grades also allows for efficient coloring with smaller quantities, which can offer cost savings in production. finelandchem.com

Shift Towards Sustainability: There is a growing market trend towards eco-friendly and sustainable pigments. dataintelo.com This presents both a challenge and an opportunity for producers of this compound. While regulations may become stricter, innovation in greener manufacturing processes can create new market advantages. The development of bio-based alternatives in the broader pigment industry indicates a potential future direction that could influence the production and economics of benzimidazolone pigments. polarismarketresearch.com

Table 3: Primary Industry Applications and Market Drivers for this compound

IndustryKey ApplicationsPrimary Market Driver
Automotive OEM paints, refinishes. epsilonpigments.comzeyachem.netsypigment.comExceptional weather and lightfastness for long-term color stability. finelandchem.comzeyachem.netsypigment.com
Paints & Coatings Industrial paints, powder coatings, architectural coatings. epsilonpigments.comzeyachem.netDemand for durable, long-lasting color in harsh environments. transparencymarketresearch.comimarcgroup.com
Plastics Coloring of PVC, HDPE, unsaturated polyesters. finelandchem.comzeyachem.netsypigment.comHigh heat stability and resistance to migration. colorbloomdyes.comxcolorpigment.comzeyachem.net
Printing Inks Packaging inks, metal decorative inks, UV inks. epsilonpigments.comfinelandchem.comzeyachem.netExcellent lightfastness and solvent resistance for high-quality printing. xcolorpigment.comsypigment.com

Emerging Research Areas and Future Directions for Pigment Orange 36 Studies

Development of Novel Pigment Orange 36 Derivatives with Enhanced Properties

The core structure of this compound, a monoazo benzimidazolone, provides a robust foundation for chemical modification aimed at enhancing its intrinsic properties. researchgate.net While PO36 already exhibits excellent heat stability and weather fastness, future research is directed towards synthesizing novel derivatives with tailored characteristics for next-generation applications.

Research in the broader field of benzimidazolone pigments has demonstrated that modifications to the aromatic rings or the coupling components can significantly influence the final properties. researchgate.netresearchgate.net Future work on PO36 could involve:

Substituent Modification: Introducing different functional groups onto the phenyl or naphthol rings of the pigment's precursors. Strategic placement of electron-donating or electron-withdrawing groups could fine-tune the pigment's color, lightfastness, and thermal stability.

Synthesis of Polymeric Derivatives: Creating oligomeric or polymeric versions of PO36 could lead to pigments with superior bleed resistance and compatibility with specific polymer matrices.

Hybrid Pigment Systems: Research into combining the benzimidazolone structure with other high-performance chromophores could yield hybrid pigments with unique coloristic properties and enhanced performance profiles.

The goal of these synthetic strategies is to develop new grades of PO36 that offer improved dispersibility, increased tinting strength, and even greater resistance to harsh chemical environments and UV radiation, expanding their utility in fields like automotive coatings and advanced composites. finelandchem.com

Nanomaterial Integration and Surface Modification of this compound

The performance of a pigment is not solely dependent on its chemical structure but also on its physical form, including particle size, shape, and surface chemistry. handprint.com Research into nanomaterial integration and surface modification represents a significant frontier for enhancing the application properties of this compound.

Nanomaterial Integration: this compound is often produced with particle morphologies in the 50–200 nm range, placing it within the realm of nanomaterials. Future research will likely focus on more precise control over the crystallization process to produce nanoparticles with a very narrow size distribution. researchgate.net This can lead to improved transparency, color strength, and dispersibility. Furthermore, the development of PO36-based nanocomposites, where the pigment is integrated with other nanomaterials like nanoclays or carbon nanotubes, could create multifunctional materials with enhanced mechanical, thermal, and optical properties.

Surface Modification: Modifying the surface of PO36 particles is a key strategy to improve their compatibility with various media and prevent agglomeration. nih.gov Emerging research directions include:

Functionalization: Attaching specific chemical groups to the pigment surface to tailor its hydrophilicity or hydrophobicity, thereby improving its dispersion in water-based or solvent-based systems, respectively. nih.gov Techniques involving diazonium salts have shown promise for functionalizing various pigments.

Polymer Grafting: Covalently bonding polymers to the pigment surface can create a steric barrier that prevents reagglomeration, leading to highly stable dispersions.

Inorganic Surface Coatings: Encapsulating PO36 particles with a thin layer of inorganic oxides (e.g., silica or alumina) can enhance their weather and light fastness, making them suitable for even the most demanding outdoor applications.

These advanced surface treatments aim to create "drop-in" solutions that simplify formulation processes and boost the performance of the final product.

Advanced Computational Modeling for this compound Structure and Behavior

Computational chemistry offers powerful tools to predict and understand the properties of pigments at a molecular level, accelerating the design of new and improved materials. nih.gov Advanced computational modeling is an increasingly vital research area for this compound.

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been successfully used to study the structure and properties of benzimidazolone pigments. researchgate.net Research has confirmed that these pigments, including the β-phase of this compound, exist in the more stable keto-hydrazone tautomeric form, and their high performance is linked to extensive intermolecular hydrogen bonding networks. researchgate.net

Future computational studies are expected to delve deeper:

Predictive Modeling: Using DFT and other methods to predict the color, stability, and other properties of novel PO36 derivatives before they are synthesized in the lab. This can significantly reduce the time and cost of research and development.

Solvent and Polymer Interactions: Simulating the interactions between the PO36 surface and various solvents or polymer matrices to better understand and predict dispersibility and compatibility.

Photodegradation Mechanisms: Modeling the pathways through which the pigment degrades under UV light to develop strategies for improving its lightfastness.

Crystal Morphology Prediction: Simulating the crystallization process to predict how different synthesis conditions will affect the final particle shape and size, which are critical to its application properties.

These in-silico approaches provide invaluable insights that complement experimental work, guiding the rational design of next-generation pigments with superior performance. nih.gov

Interdisciplinary Research on this compound Environmental and Health Nexus

A thorough understanding of the interactions between this compound and biological and environmental systems is paramount. Interdisciplinary research combining toxicology, environmental science, and materials science is needed to build a complete picture of the pigment's safety and environmental fate.

Health and Safety: Available toxicological data for this compound indicate a low potential for acute toxicity. echemi.com However, comprehensive, long-term studies are essential for a complete risk assessment.

Toxicological Endpoint Result Test Species
Acute Oral Toxicity (LD50)> 5000 mg/kgRat
Acute Inhalation Toxicity (LC50)> 709 mg/m³Rat

This table is based on available Safety Data Sheet information and is for informational purposes only. echemi.com

Future research will focus on filling any data gaps regarding chronic toxicity, mutagenicity, and carcinogenicity to ensure a robust safety profile. canada.ca

Environmental Fate and Impact: As an organic pigment with very low water solubility (14 µg/L), PO36 is expected to have limited mobility in the environment. echemi.com However, like many synthetic dyes, azo pigments can be persistent. gsconlinepress.comijrar.orgresearchgate.net Research is needed to understand its long-term fate in soil and aquatic systems. Key areas for future investigation include:

Biodegradability: Assessing the potential for PO36 to biodegrade under various environmental conditions, particularly the anaerobic conditions where azo linkages can be cleaved. wikipedia.org

Ecotoxicity: Conducting detailed studies on the impact of the pigment on various aquatic and terrestrial organisms. Initial data suggests low toxicity to fish and daphnia. echemi.comcanada.ca

Degradation Products: Identifying any potential degradation by-products and assessing their toxicity. A significant concern with azo dyes is the potential formation of aromatic amines upon degradation. gsconlinepress.com

This interdisciplinary approach will ensure a comprehensive understanding of the environmental and health nexus of this compound, supporting its responsible use and stewardship.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings, given its potential toxicity?

  • Methodological Answer : Follow OSHA guidelines for particulate exposure (e.g., PPE, fume hoods). Conduct Ames tests to assess mutagenicity and zebrafish embryo toxicity assays (OECD 236) for ecotoxicological profiling. Document results in SDS sheets .

Q. How can lifecycle assessment (LCA) models quantify the environmental impact of this compound synthesis?

  • Methodological Answer : Use SimaPro or OpenLCA software to model cradle-to-gate impacts, incorporating data on raw material sourcing (e.g., nitrobenzene derivatives), energy consumption, and waste streams. Validate with primary data from pilot-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.